molecular formula C13H14N4OS B1381296 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide CAS No. 1395492-51-9

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B1381296
CAS No.: 1395492-51-9
M. Wt: 274.34 g/mol
InChI Key: IDESJGLXTYEPCK-UHFFFAOYSA-N
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Description

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide is a complex organic compound featuring a thiazole ring, a pyridine ring, and a cyclopropane carboxamide group. The thiazole ring, known for its aromaticity and biological activity, is a key component in many pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, forming an ester compound . This intermediate is then subjected to further reactions to introduce the pyridine and cyclopropane carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide is unique due to its combination of a thiazole ring, pyridine ring, and cyclopropane carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-7-10(19-12(15)17-7)8-2-5-16-9(6-8)13(3-4-13)11(14)18/h2,5-6H,3-4H2,1H3,(H2,14,18)(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDESJGLXTYEPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 3
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 4
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide
Reactant of Route 6
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide

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